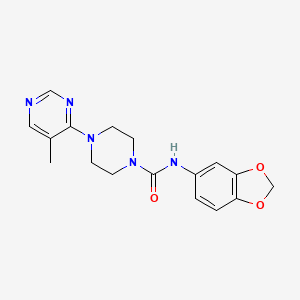
N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide (also known as N-BMPP) is an organic compound with an aromatic ring and a piperazine ring connected by a carboxamide group. It is a derivative of piperazine and has been used in the synthesis of various drugs. N-BMPP has been studied for its potential applications in medicinal chemistry, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-BMPP is not yet fully understood. However, it is believed that it is able to interact with various proteins and enzymes in the body, resulting in the inhibition of their activity. Additionally, N-BMPP is believed to be able to interact with DNA, resulting in the inhibition of the expression of certain genes.
Biochemical and Physiological Effects
N-BMPP has been studied for its potential effects on the biochemical and physiological processes of the body. In vitro studies have shown that N-BMPP is able to inhibit the growth of cancer cells, as well as inhibit the activity of certain enzymes and proteins. Additionally, N-BMPP has been shown to have anti-inflammatory, antiviral, and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-BMPP in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, N-BMPP has a wide range of potential applications, making it a useful tool for researchers. However, there are also some limitations to using N-BMPP in laboratory experiments. For example, it is not yet fully understood how N-BMPP works, and its mechanism of action is still being studied. Additionally, the use of N-BMPP in laboratory experiments may be limited by its cost and availability.
Direcciones Futuras
There are many potential future directions for the research of N-BMPP. For example, further studies could be conducted to better understand its mechanism of action, as well as its potential effects on biochemical and physiological processes. Additionally, future studies could explore the potential applications of N-BMPP in drug synthesis and development, as well as its potential use in cancer treatment. Furthermore, further research could be conducted to explore the potential advantages and limitations of using N-BMPP in laboratory experiments. Finally, future studies could explore the potential toxicity of N-BMPP and its potential side effects.
Métodos De Síntesis
N-BMPP is synthesized from the reaction of 2-amino-1,3-benzodioxole and 5-methylpyrimidine-4-carboxaldehyde. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically carried out at a temperature of approximately 150°C. The resulting product is then purified and crystallized to obtain the desired compound.
Aplicaciones Científicas De Investigación
N-BMPP has been studied for its potential applications in medicinal chemistry. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antiviral agents, and antifungal agents. Additionally, N-BMPP has been studied for its ability to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-12-9-18-10-19-16(12)21-4-6-22(7-5-21)17(23)20-13-2-3-14-15(8-13)25-11-24-14/h2-3,8-10H,4-7,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXTWOZERKOXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-oxo-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6504846.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6504848.png)
![1-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6504853.png)
![N-{[4-(methylsulfanyl)phenyl]methyl}-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B6504855.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6504856.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6504860.png)
![N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6504878.png)
![5-cyclopropyl-N-[6-(morpholin-4-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504897.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B6504916.png)
![1-methyl-3-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6504920.png)
![5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504922.png)
![N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B6504951.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea](/img/structure/B6504953.png)
![N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6504954.png)